6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one
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Overview
Description
6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 6th position, a phenylamino group at the 2nd position of the thiazole ring, and a chromen-2-one core structure. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields 3-acetyl-4-hydroxycoumarin.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 6th position using methyl iodide and a base such as potassium carbonate.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketone in the presence of a base such as sodium hydride.
Coupling of the Thiazole and Chromen-2-one Cores: The final step involves the coupling of the thiazole ring with the chromen-2-one core through a nucleophilic substitution reaction. This can be achieved by reacting the thiazole derivative with 3-bromo-6-methoxychromen-2-one in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylamino and methoxy groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents such as methyl iodide or ethyl bromide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. It has shown promising activity in inhibiting various enzymes and receptors involved in disease pathways.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting specific diseases such as cancer, bacterial infections, and inflammatory disorders.
Molecular Imaging: The compound is explored for its potential use in molecular imaging techniques, such as fluorescence imaging, due to its chromophore properties.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of enzymes such as kinases, proteases, and oxidoreductases. It can also interact with receptors and ion channels, modulating their activity and affecting cellular signaling pathways. The exact mechanism of action may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-naphthyl propanamide derivatives: These compounds share the methoxy group and chromen-2-one core structure but differ in the substituents on the thiazole ring.
4-methoxyphenylamino derivatives: These compounds have similar phenylamino and methoxy groups but differ in the core structure.
Uniqueness
6-methoxy-3-(2-(phenylamino)thiazol-4-yl)-2H-chromen-2-one is unique due to its specific combination of functional groups and core structure, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-7-8-17-12(9-14)10-15(18(22)24-17)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMBQKODJFISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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